N-(5-Amino-2-fluorophenyl)butanamide
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Description
“N-(5-Amino-2-fluorophenyl)butanamide” is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 . It is commonly known as 5-AF-NNE1 and is used in scientific experiments.
Molecular Structure Analysis
The molecular structure of “N-(5-Amino-2-fluorophenyl)butanamide” consists of a butanamide chain attached to a 2-fluorophenyl group at one end and an amino group at the other . The presence of the fluorine atom and the amino group may influence the compound’s reactivity and interactions with other molecules.
Physical And Chemical Properties Analysis
“N-(5-Amino-2-fluorophenyl)butanamide” has a molecular weight of 196.22 g/mol . Its exact physical properties such as melting point, boiling point, and solubility are not provided in the sources I found.
Scientific Research Applications
Proteomics Research
N-(5-Amino-2-fluorophenyl)butanamide: is utilized in proteomics research due to its role in protein characterization and identification. This compound can be used to modify proteins or peptides, which then allows for a better understanding of protein structure, function, and interactions .
Antiviral Activity
Indole derivatives, which include compounds like N-(5-Amino-2-fluorophenyl)butanamide , have shown potential in antiviral research. They are studied for their ability to inhibit the replication of viruses, including influenza and Coxsackie B4 virus, by binding to viral proteins and disrupting their function .
Anti-inflammatory Research
The anti-inflammatory properties of indole derivatives make N-(5-Amino-2-fluorophenyl)butanamide a candidate for the development of new anti-inflammatory agents. Its mechanism involves modulating inflammatory pathways and cytokine production .
Anticancer Applications
Research into the anticancer applications of N-(5-Amino-2-fluorophenyl)butanamide is driven by its ability to interact with cancer cell lines. It may work by inducing apoptosis or inhibiting cell proliferation, making it a valuable tool in cancer research .
Anti-HIV Research
The compound’s potential in anti-HIV research lies in its capacity to interfere with the life cycle of the HIV virus. By targeting specific enzymes or proteins essential for the virus’s replication, it could lead to the development of novel HIV treatments .
Antioxidant Studies
As an antioxidant, N-(5-Amino-2-fluorophenyl)butanamide is explored for its ability to neutralize free radicals and reduce oxidative stress, which is a contributing factor in various diseases and aging processes .
Antimicrobial and Antitubercular Research
The antimicrobial and antitubercular activities of indole derivatives suggest that N-(5-Amino-2-fluorophenyl)butanamide could be used to develop new treatments for bacterial infections, including tuberculosis, by inhibiting the growth of bacteria .
Antidiabetic and Antimalarial Research
This compound is also being studied for its potential in antidiabetic and antimalarial research. It may offer new pathways for treating diabetes by affecting glucose metabolism or provide a basis for creating antimalarial drugs due to its effects on the malaria parasite .
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-2-3-10(14)13-9-6-7(12)4-5-8(9)11/h4-6H,2-3,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDDQFHKPOHZBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)butanamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.